molecular formula C18H24ClNO13 B055187 2-Chloro-4-nitrophenyl-beta-D-lactoside CAS No. 120583-41-7

2-Chloro-4-nitrophenyl-beta-D-lactoside

Cat. No.: B055187
CAS No.: 120583-41-7
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-MUKCROHVSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-beta-D-lactoside is lactosidase , an enzyme that plays a crucial role in the hydrolysis of lactose into glucose and galactose . This compound is also used as a substrate for determining the activity of cellobiohydrolase I .

Mode of Action

This compound acts as a probe for lactosidase. Upon interaction with lactosidase, it releases the product 2-chloro-4-nitrophenol (CNP) . The rate of formation of 2-chloro-4-nitrophenol is directly proportional to the lactosidase activity in the sample .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . When lactosidase acts on this compound, it breaks down the compound, releasing 2-chloro-4-nitrophenol. This process can be monitored spectrophotometrically at 405 nm .

Result of Action

The action of this compound results in the formation of 2-chloro-4-nitrophenol, a product that can be monitored spectrophotometrically . This allows for the quantification of lactosidase activity in the sample, providing a valuable tool for biochemical research and diagnostics.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The pKa of the product 2-chloro-4-nitrophenol is approximately 5.5 , suggesting that the compound’s action, efficacy, and stability may be affected by the acidity or alkalinity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrophenyl-beta-D-lactoside typically involves the reaction of 2-chloro-4-nitrophenol with beta-D-lactose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high throughput . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583467
Record name 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120583-41-7
Record name 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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